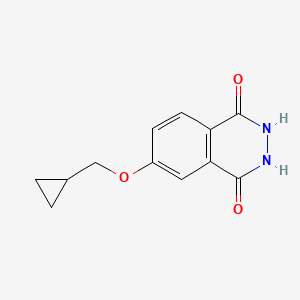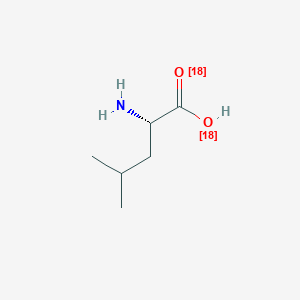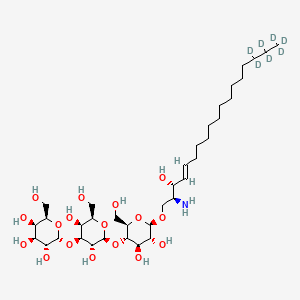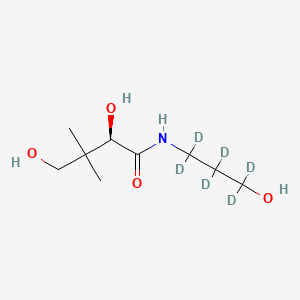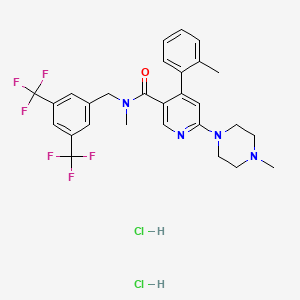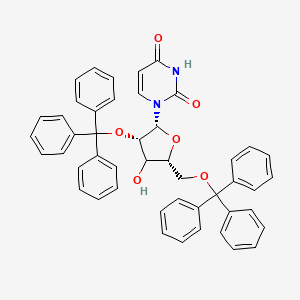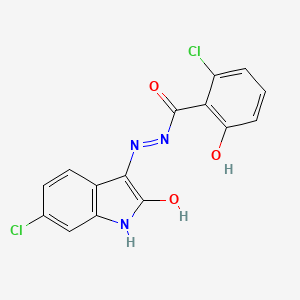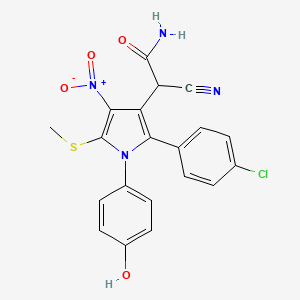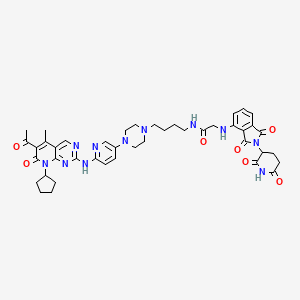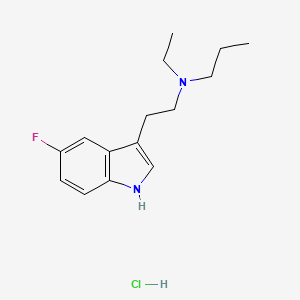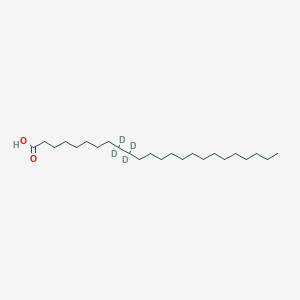
9,9,10,10-tetradeuteriotetracosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,10,10-tetradeuteriotetracosanoic acid is a deuterium-labeled fatty acid. It is an isotopically labeled form of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms at the 9th and 10th positions. This compound is used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,10,10-tetradeuteriotetracosanoic acid involves the incorporation of deuterium atoms into the tetracosanoic acid molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated bromine (BrD) can be used in halogenation reactions followed by reduction to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9,9,10,10-tetradeuteriotetracosanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9,9,10,10-tetradeuteriotetracosanoic acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids and related compounds.
Industry: Utilized in the development of deuterium-labeled compounds for various industrial applications, including the production of stable isotopic standards and labeled intermediates.
Mécanisme D'action
The mechanism of action of 9,9,10,10-tetradeuteriotetracosanoic acid involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The presence of deuterium atoms can affect the rate of metabolic reactions due to the kinetic isotope effect, providing valuable insights into metabolic pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosanoic acid: The non-deuterated form of 9,9,10,10-tetradeuteriotetracosanoic acid.
9,10-dideuteriotetracosanoic acid: A partially deuterated form with only two deuterium atoms.
9,9,10,10-tetradeuteriopalmitic acid: A similar deuterium-labeled fatty acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific deuterium labeling at the 9th and 10th positions, which provides distinct advantages in tracing and studying metabolic pathways. Its stability and isotopic purity make it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C24H48O2 |
|---|---|
Poids moléculaire |
372.7 g/mol |
Nom IUPAC |
9,9,10,10-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i15D2,16D2 |
Clé InChI |
QZZGJDVWLFXDLK-ONNKGWAKSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


